1,4-Diisocyano-2-methoxybenzene
Description
1,4-Diisocyano-2-methoxybenzene (C$9$H$6$N$2$O) is a substituted aromatic compound featuring two isocyano (-NC) groups at the 1- and 4-positions of a benzene ring and a methoxy (-OCH$3$) group at the 2-position. The isocyano functional group is highly reactive due to its electron-withdrawing nature, making this compound valuable in coordination chemistry and catalytic applications. Its methoxy substituent introduces steric and electronic effects that modulate reactivity and solubility.
Properties
IUPAC Name |
1,4-diisocyano-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVUZNGCQZWDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+]#[C-])[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305026 | |
| Record name | 1,4-Diisocyano-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-25-3 | |
| Record name | 1,4-Diisocyano-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diisocyano-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diisocyano-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific steps include:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amines.
Isocyanation: Introduction of isocyanate groups using phosgene or other isocyanating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by isocyanation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Diisocyano-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form amines.
Substitution: Electrophilic aromatic substitution reactions, where the isocyanate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
1,4-Diisocyano-2-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a reactant in various organic synthesis reactions, including the formation of complex aromatic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.
Mechanism of Action
The mechanism of action of 1,4-Diisocyano-2-methoxybenzene involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions and industrial applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1,4-Diisocyano-2-methoxybenzene with structurally related benzene derivatives. The comparisons below are based on general chemical principles and analogous systems.
Key Differences
Reactivity: The isocyano groups in this compound confer stronger electron-withdrawing effects compared to the isopropoxy groups in 2-Chloro-1,4-diisopropoxybenzene . This enhances its ability to stabilize metal centers in coordination complexes. Unlike amino groups (e.g., in 2-Methoxy-1,4-diaminobenzene), isocyano groups are less nucleophilic but more reactive toward transition metals.
Solubility and Stability: The methoxy group in the target compound improves solubility in polar solvents compared to nonpolar analogs like 1,4-Diisocyanobenzene. Chlorine in 2-Chloro-1,4-diisopropoxybenzene increases molecular weight and lipophilicity, reducing aqueous solubility.
Applications: this compound is theorized to outperform simpler diisocyano compounds in catalysis due to its tunable electronic profile. In contrast, 2-Chloro-1,4-diisopropoxybenzene may find use in agrochemicals or polymers due to its stability and chlorine content.
Limitations of the Provided Evidence
For instance:
- discusses 4-Dimethylaminoazobenzene, an azo dye unrelated to isocyano chemistry .
- details 2-Chloro-1,4-diisopropoxybenzene, which shares positional substituents but lacks isocyano groups .
Thus, the comparisons above rely on extrapolation from general chemical principles rather than specific experimental data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
